molecular formula C7H3F2NaO2 B1514103 Sodium 2,3-difluorobenzoate CAS No. 1604819-08-0

Sodium 2,3-difluorobenzoate

Cat. No.: B1514103
CAS No.: 1604819-08-0
M. Wt: 180.08 g/mol
InChI Key: NMOGWNHUCRVTEF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2,3-difluorobenzoate is a chemical compound with the molecular formula C7H3F2O2Na It is derived from 2,3-Difluorobenzoic acid, which is a fluorinated benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2,3-difluorobenzoate typically involves the neutralization of 2,3-Difluorobenzoic acid with a sodium base, such as sodium hydroxide. The reaction can be represented as follows:

C7H3F2O2+NaOHC7H3F2O2Na+H2OC7H3F2O2 + NaOH → C7H3F2O2Na + H2O C7H3F2O2+NaOH→C7H3F2O2Na+H2O

This reaction is usually carried out in an aqueous medium at room temperature. The product, this compound, can be isolated by evaporating the solvent and recrystallizing the residue.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods ensure consistent quality and higher yields, making the compound more accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

Sodium 2,3-difluorobenzoate can undergo several types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carboxylate group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form more complex structures, such as perfluorinated compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while reduction reactions can produce alcohols or aldehydes.

Scientific Research Applications

Sodium 2,3-difluorobenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.

    Biology: Employed as a tracer in biological studies due to its stability and detectability.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized as a tracer in petrochemical exploration to track fluid flow in reservoirs.

Mechanism of Action

The mechanism of action of Sodium 2,3-difluorobenzoate involves its interaction with specific molecular targets. In biological systems, it can act as a tracer by following the fluid phase in which it is injected. Its stability and minimal interaction with other components make it an effective tracer.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzoic acid
  • 3,4-Difluorobenzoic acid
  • 2,3,4,5-Tetrafluorobenzoic acid

Uniqueness

Sodium 2,3-difluorobenzoate is unique due to its specific fluorination pattern, which imparts distinct chemical properties. Compared to other fluorinated benzoic acids, it offers a balance of reactivity and stability, making it suitable for various applications.

Properties

IUPAC Name

sodium;2,3-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2.Na/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOGWNHUCRVTEF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901014790
Record name sodium;2,3-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901014790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1604819-08-0
Record name Benzoic acid, 2,3-difluoro-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1604819080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,3-difluoro-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name sodium;2,3-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901014790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2,3-difluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2,3-difluorobenzoate
Reactant of Route 2
Sodium 2,3-difluorobenzoate
Reactant of Route 3
Sodium 2,3-difluorobenzoate
Reactant of Route 4
Sodium 2,3-difluorobenzoate
Reactant of Route 5
Sodium 2,3-difluorobenzoate
Reactant of Route 6
Sodium 2,3-difluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.